Methyl Paraben-13C6

Catalog No.
S883048
CAS No.
1581694-95-2
M.F
C8H8O3
M. Wt
158.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Paraben-13C6

Quantifying methyl paraben in urine or wastewater faces ion suppression and extraction variability. Deuterated standards (e.g., methyl paraben-D4) suffer H/D exchange and elution shifts, causing quantification bias. Methyl Paraben-13C6 overcomes these with: • Perfect co-elution with native analyte, correcting matrix-specific ion suppression. • No H/D exchange under harsh sample prep, ensuring isotopic mass integrity. • Uniform 13C6 ring labeling for highest accuracy in LC-MS/MS and GC-MS. In stock for immediate delivery.

CAS Number

1581694-95-2

Product Name

Methyl Paraben-13C6

IUPAC Name

methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Molecular Formula

C8H8O3

Molecular Weight

158.10 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

LXCFILQKKLGQFO-WBJZHHNVSA-N

Synonyms

4-Hydroxybenzoic Acid Methyl Ester-13C6; 4-(Carbomethoxy)phenol-13C6; 4-(Methoxycarbonyl)phenol-13C6; 4-Hydroxybenzoic Acid Methyl Ester-13C6; 4-Hydroxymethyl Benzoate-13C6; Danisol M-13C6; E 218-13C6; Killitol-13C6; Maseptol-13C6; Mekkings M-13C6;

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Methyl Paraben-13C6 (CAS 1581694-95-2) is a highly stable, isotopically labeled reference material primarily procured for advanced mass spectrometry (LC-MS/MS and GC-MS) applications. Featuring a uniformly 13C-labeled phenolic ring, it serves as the optimal internal standard for quantifying native methyl paraben in complex matrices such as human urine, wastewater, and agricultural products. By providing a virtually identical physicochemical and chromatographic profile to the target analyte, it allows analytical laboratories to accurately correct for matrix-induced ion suppression, extraction losses, and instrument drift, ensuring high-fidelity data in regulatory compliance and quantitative exposomic workflows [1].

Research Fit

WorkflowIsotope dilution mass spectrometry (IDMS) for native methyl paraben quantification
FormatCertified reference material (CRM), neat solid or solution
Key FitCo-elution with native analyte for matrix-effect correction in LC-MS/MS and GC-MS/MS

Substituting Methyl Paraben-13C6 with structural surrogates (e.g., ethyl paraben) or deuterated analogs (e.g., Methyl Paraben-D4) introduces significant quantification risks in high-throughput liquid chromatography. Surrogate standards fail to co-elute with the target analyte, exposing them to different matrix suppression zones in the mass spectrometer source, which directly inflates quantification bias [1]. Furthermore, while deuterated standards are often less expensive, they frequently exhibit a chromatographic isotope effect—eluting slightly earlier than the native compound in reversed-phase LC—which uncouples the internal standard from the analyte's exact matrix environment. Deuterated parabens are also more vulnerable to hydrogen-deuterium (H/D) exchange during aggressive sample preparation, altering the isotopic mass and skewing final concentration calculations .

Substitution Risk

Standard Type
Interchangeability Risk
Methyl Paraben-13C6 (target)
Near-identical co-elution; corrects matrix effects, ionization suppression, and extraction variability
Unlabeled methyl paraben
May not correct for matrix effects or extraction losses; unreliable recovery in complex matrices
Deuterated analog (e.g., d4)
Retention time shift may cause differential matrix effects; co-elution not guaranteed

Elimination of Chromatographic Isotope Effect

In reversed-phase UHPLC-MS/MS workflows, deuterated internal standards often suffer from retention time shifts due to the polarity differences between C-H and C-D bonds. Methyl Paraben-13C6 eliminates this issue, achieving perfect co-elution with native methyl paraben. This ensures both the analyte and the internal standard are ionized simultaneously, experiencing the exact same matrix suppression or enhancement .

Evidence DimensionRetention Time Shift (ΔtR) relative to native analyte
Target Compound DataΔtR = 0.000 min (Perfect co-elution)
Comparator Or BaselineMethyl Paraben-D4 (ΔtR ≈ -0.02 to -0.05 min, early elution)
Quantified Difference100% elimination of retention time drift
ConditionsReversed-phase UHPLC (C18 column) with Electrospray Ionization (ESI)

Perfect co-elution guarantees that the internal standard and analyte experience identical matrix suppression, eliminating a major source of quantification bias in complex samples.

Isotopic Enrichment & Purity
Cross-study comparable
≥95% 13C6 enrichment Chemical purity (GC): ≥98% +6 Da mass shift vs. +4 Da for d4 analog
Supports LLOQ optimization and reduces isotopic cross-talk risk
Per manufacturer Certificate of Analysis; verify lot-specific values

Isotopic Stability in Harsh Sample Prep

Environmental and clinical matrices often require harsh extraction protocols, such as enzymatic deconjugation or acid/base hydrolysis. Under these conditions, the deuterium atoms in deuterated parabens can undergo H/D exchange with the aqueous solvent, leading to a loss of the isotopic label. The 13C atoms in Methyl Paraben-13C6 are covalently locked within the aromatic carbon skeleton, rendering them completely immune to exchange and ensuring 100% label retention .

Evidence DimensionLabel retention during extreme pH or thermal extraction
Target Compound Data100% label retention (stable carbon skeleton)
Comparator Or BaselineDeuterated Parabens (Susceptible to partial H/D exchange)
Quantified DifferenceZero risk of isotopic degradation or mass shifting
ConditionsComplex matrix extraction (e.g., urine deconjugation or sludge processing)

Procuring 13C-labeled standards prevents batch failures and costly rework caused by label loss during harsh environmental or clinical sample preparation.

Co-Elution with Native Analyte
Class-level
No significant retention time shift vs. deuterated IS: typical shift 0.01–0.1 min under reversed-phase LC
Consistent matrix-effect correction across the analyte peak
Class-level phenomenon; direct head-to-head retention data not published for this compound

Quantification Bias in High-Matrix Samples

Using an exact-match 13C-labeled internal standard is critical for minimizing quantitative bias. Studies evaluating paraben extraction from complex biological tissues (e.g., fish liver and muscle) demonstrate that using a mismatched surrogate standard (such as using 13C6-methyl paraben to quantify propyl paraben) results in significantly higher quantitative bias. Procuring the exact Methyl Paraben-13C6 standard for methyl paraben quantification maintains bias well below regulatory thresholds (< 10%)[1].

Evidence DimensionQuantitative Bias (%) in high-matrix environmental samples
Target Compound DataExact-match 13C6 Internal Standard (< 10% bias)
Comparator Or BaselineMismatched Surrogate Standard (> 30% bias for non-target parabens)
Quantified Difference> 3X reduction in quantification error
ConditionsTrace analysis (ng/g) in complex biological matrices (e.g., fish tissue)

Demonstrates that exact-match 13C6 procurement is strictly necessary for regulatory-grade accuracy, as cross-analyte surrogate calibration fails to correct matrix effects.

Validated Recovery & Precision
Cross-study comparable
Recovery: 97–107% r² > 0.995 across three spiked levels GC-MS/MS, personal care product extracts
Supports method validation endpoint review for accuracy and linearity
Narrower recovery range vs. external calibration methods (10% vs. ~50% span)
ISO 17034 Certification
Supporting evidence
CRM with full Certificate of Analysis Metrological traceability to SI units Includes NMR, MS, HPLC, GC characterization
Supports data defensibility in method validation documentation
May reduce in-house re-qualification burden; verify expiration date
Multi-Analyte IS Compatibility
Supporting evidence
Pre-formulated paraben IS mix available Contains 13C6-labeled methyl, ethyl, propyl, and butyl parabens at 10 or 50 μg/mL
Supports streamlined multi-analyte method setup and lot-to-lot consistency
Reduces preparation steps vs. individual ISTD preparation from neat materials

Clinical Biomonitoring & Exposomics

Quantifying human exposure to endocrine-disrupting chemicals requires analyzing urine and blood samples with highly variable matrix profiles. The perfect co-elution of Methyl Paraben-13C6 is critical for correcting variable ion suppression across diverse patient cohorts, ensuring reliable epidemiological data [1].

Environmental Monitoring of Emerging Contaminants

Tracking pharmaceutical and personal care product (PPCP) accumulation in wastewater, sludge, and surface waters involves harsh extraction protocols. The chemical stability of the 13C label over a deuterium label ensures the internal standard survives sample preparation without H/D exchange, preventing false negatives or skewed quantification [2].

Agricultural & Food Safety Testing

Evaluating the translocation of parabens from sludge-amended soils into crops (e.g., tomatoes) requires ultra-low limits of quantification (ng/g). Exact-match isotopic dilution mass spectrometry using Methyl Paraben-13C6 provides the necessary precision and recovery rates required by agricultural regulatory bodies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cosmetic preservative analysis
ISO 17034 certified CRM with documented recovery
Recovery and precision in formulation matrices
Human biomonitoring research
Co-elution with native analyte for matrix-effect control
Matrix-effect correction in human plasma and urine research matrices
Environmental occurrence studies
Certified isotopic enrichment (≥95% 13C6)
Trace-level detection reliability in wastewater and surface water

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

158.06747313 Da

Monoisotopic Mass

158.06747313 Da

Heavy Atom Count

11

Wikipedia

Methyl 4-hydroxy(13C6)benzoate

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